Cas no 2137982-29-5 ([2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine)

[2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine is a fluorinated amine derivative featuring a 2-methylazetidine moiety. Its unique structure, combining difluoro and azetidine functional groups, imparts potential advantages in medicinal chemistry and agrochemical applications. The difluoro substitution enhances metabolic stability and lipophilicity, while the azetidine ring contributes to conformational rigidity, potentially improving target binding affinity. This compound may serve as a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and functional group compatibility make it suitable for further derivatization. The propylamine side chain offers additional flexibility for structural optimization in drug discovery pipelines.
[2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine structure
2137982-29-5 structure
商品名:[2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine
CAS番号:2137982-29-5
MF:C10H20F2N2
メガワット:206.276009559631
CID:6309803
PubChem ID:165744893

[2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine 化学的及び物理的性質

名前と識別子

    • EN300-788807
    • 2137982-29-5
    • [2,2-difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine
    • [2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine
    • インチ: 1S/C10H20F2N2/c1-3-5-13-7-10(11,12)8-14-6-4-9(14)2/h9,13H,3-8H2,1-2H3
    • InChIKey: VHMKCLSYURCRNI-UHFFFAOYSA-N
    • ほほえんだ: FC(CNCCC)(CN1CCC1C)F

計算された属性

  • せいみつぶんしりょう: 206.15945497g/mol
  • どういたいしつりょう: 206.15945497g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 15.3Ų

[2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-788807-2.5g
[2,2-difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine
2137982-29-5 95.0%
2.5g
$3191.0 2025-03-21
Enamine
EN300-788807-10.0g
[2,2-difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine
2137982-29-5 95.0%
10.0g
$7004.0 2025-03-21
Enamine
EN300-788807-0.5g
[2,2-difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine
2137982-29-5 95.0%
0.5g
$1563.0 2025-03-21
Enamine
EN300-788807-5.0g
[2,2-difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine
2137982-29-5 95.0%
5.0g
$4722.0 2025-03-21
Enamine
EN300-788807-0.25g
[2,2-difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine
2137982-29-5 95.0%
0.25g
$1498.0 2025-03-21
Enamine
EN300-788807-1.0g
[2,2-difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine
2137982-29-5 95.0%
1.0g
$1629.0 2025-03-21
Enamine
EN300-788807-0.05g
[2,2-difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine
2137982-29-5 95.0%
0.05g
$1368.0 2025-03-21
Enamine
EN300-788807-0.1g
[2,2-difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine
2137982-29-5 95.0%
0.1g
$1433.0 2025-03-21

[2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine 関連文献

[2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amineに関する追加情報

Introduction to [2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine (CAS No. 2137982-29-5)

[[2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine] (CAS No. 2137982-29-5) is a highly specialized organic compound with significant applications in the field of chemical synthesis and pharmaceutical research. This compound, characterized by its unique structure, has garnered attention due to its potential in drug development and as an intermediate in the synthesis of bioactive molecules. The compound's structure features a difluorinated propyl chain attached to a methylazetidine ring, which contributes to its distinctive chemical properties.

Recent advancements in synthetic chemistry have enabled researchers to explore the synthesis of [[2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine] with greater precision and efficiency. The synthesis typically involves multi-step processes, including nucleophilic substitutions and ring-forming reactions, which are optimized to ensure high yields and purity. The incorporation of fluorine atoms in the molecule enhances its stability and reactivity, making it a valuable precursor in various chemical transformations.

One of the most promising applications of [[2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine] lies in its role as an intermediate in the development of novel pharmaceutical agents. Recent studies have demonstrated its potential in the synthesis of bioisosteres, which are structural analogs of biologically active compounds designed to improve pharmacokinetic properties such as solubility and bioavailability. The methylazetidine ring in this compound provides a rigid framework that can be further functionalized to target specific biological pathways.

The structural uniqueness of [[2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine] also makes it a valuable tool in the study of stereochemistry and conformational analysis. Researchers have utilized this compound to investigate the influence of fluorine substitution on molecular geometry and electronic properties. These studies have provided insights into the design of more efficient catalysts and chiral auxiliaries for asymmetric synthesis.

In addition to its role in pharmaceutical research, [[2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine] has found applications in materials science. Its ability to form stable amide bonds has led to its use in the synthesis of high-performance polymers and surfactants. Recent advancements in polymer chemistry have leveraged this compound's reactivity to develop materials with enhanced thermal stability and mechanical properties.

The environmental impact of [[2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](propyl)amine] has also been a topic of interest among researchers. Studies have focused on understanding its degradation pathways under various environmental conditions, with particular emphasis on its potential as a sustainable alternative to traditional chemical intermediates. These investigations aim to minimize the ecological footprint of chemical manufacturing processes while maintaining high standards of product quality.

From a regulatory standpoint, [[ CAS No. 2137982-29-5 ]] is classified as a non-hazardous chemical under standard operating conditions. Its safe handling and storage practices are well-documented, ensuring compliance with international safety standards. This classification underscores its suitability for use in both industrial and academic settings.

In conclusion, [[ [ CAS No. ̃ ] ] ] represents a significant advancement in modern organic chemistry, offering versatile applications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthetic methodologies, positions it as a key player in the development of innovative chemical products and therapies.

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